REACTION_SMILES
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[CH2:16]([Li:17])[CH2:18][CH2:19][CH3:20].[CH3:1][O:2][C:3]([CH2:4][CH2:5][NH:6][c:7]1[c:8]([Cl:14])[cH:9][c:10]([Cl:13])[cH:11][cH:12]1)=[O:15].[CH3:21][N:22]=[C:23]=[O:24].[Cl-:25].[NH4+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[C:3]1(=[O:15])[CH2:4][CH2:5][N:6]([c:7]2[c:8]([Cl:14])[cH:9][c:10]([Cl:13])[cH:11][cH:12]2)[C:23](=[O:24])[N:22]1[CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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COC(=O)CCNc1ccc(Cl)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCNc1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN1C(=O)CCN(c2ccc(Cl)cc2Cl)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |